3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
CAS No.: 514800-96-5
Cat. No.: VC2011275
Molecular Formula: C12H11BrN2O2
Molecular Weight: 295.13 g/mol
* For research use only. Not for human or veterinary use.
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde - 514800-96-5](/images/structure/VC2011275.png)
Specification
CAS No. | 514800-96-5 |
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Molecular Formula | C12H11BrN2O2 |
Molecular Weight | 295.13 g/mol |
IUPAC Name | 3-[(4-bromopyrazol-1-yl)methyl]-4-methoxybenzaldehyde |
Standard InChI | InChI=1S/C12H11BrN2O2/c1-17-12-3-2-9(8-16)4-10(12)6-15-7-11(13)5-14-15/h2-5,7-8H,6H2,1H3 |
Standard InChI Key | ISRSQWIEFFNTDG-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)Br |
Canonical SMILES | COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)Br |
Introduction
Chemical Properties and Structural Characteristics
Fundamental Chemical Identifiers
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is uniquely identified through various chemical nomenclature systems and identifiers, as outlined in Table 1.
Parameter | Value |
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CAS Number | 514800-96-5 |
Molecular Formula | C12H11BrN2O2 |
Molecular Weight | 295.13 g/mol |
Exact Mass | 294.000391 g/mol |
IUPAC Name | 3-[(4-bromopyrazol-1-yl)methyl]-4-methoxybenzaldehyde |
InChI | InChI=1S/C12H11BrN2O2/c1-17-12-3-2-9(8-16)4-10(12)6-15-7-11(13)5-14-15/h2-5,7-8H,6H2,1H3 |
InChIKey | ISRSQWIEFFNTDG-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)Br |
Table 1: Chemical identifiers and basic properties of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Structural Features
The compound comprises three primary structural components: a 4-bromopyrazole ring, a methoxy-substituted benzene ring, and an aldehyde group. The molecular architecture displays several noteworthy features:
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The pyrazole ring contains a bromine atom at the 4-position, which influences the electronic properties of the heterocycle.
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A methylene bridge (-CH2-) connects the pyrazole N1 position to the benzene ring at position 3.
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The benzene ring bears a methoxy group (-OCH3) at position 4 and an aldehyde group (-CHO) at position 1.
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The compound contains four hydrogen bond acceptors (the two nitrogen atoms in the pyrazole ring, the oxygen in the methoxy group, and the oxygen in the aldehyde group) and no hydrogen bond donors .
Physicochemical Properties
The compound exhibits important physicochemical properties that influence its behavior in biological systems and chemical reactions, as presented in Table 2.
Property | Value |
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Physical State | Solid |
Topological Polar Surface Area (TPSA) | 44.12 Ų |
LogP | 2.515 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 4 |
Table 2: Physicochemical properties of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
The LogP value of 2.515 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic character, which may influence its membrane permeability in biological systems. The TPSA value of 44.12 Ų is relatively low, suggesting potential for cell membrane penetration and oral bioavailability if used in pharmaceutical applications .
Analytical and Spectral Characteristics
Spectroscopic Properties
Spectroscopic data provides essential information for the identification and structural characterization of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde. While comprehensive spectral data is limited in the available literature, key spectroscopic properties would typically include:
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NMR Spectroscopy:
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¹H NMR would show characteristic signals for the aldehyde proton (typically around δ 9.8-10.0 ppm), aromatic protons, methoxy group (around δ 3.8-4.0 ppm), and the methylene bridge (around δ 5.3-5.5 ppm).
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¹³C NMR would display signals for the aldehyde carbon (around δ 190-195 ppm), aromatic carbons, methoxy carbon, and methylene carbon.
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IR Spectroscopy:
Mass Spectrometry
Mass spectrometric analysis would show a molecular ion peak corresponding to the exact mass of 294.000391 g/mol, with characteristic isotope patterns due to the presence of bromine (with naturally occurring isotopes ⁷⁹Br and ⁸¹Br in approximately equal abundance) .
Supplier | Catalog Number | Typical Purity | Storage Recommendations |
---|---|---|---|
AK Scientific | 1409CK | 95% | Cool, dry place |
ChemScene | CS-0264223 | 97% | Sealed, 2-8°C |
Table 3: Commercial availability of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Quality Control Considerations
For research applications, quality control assessments typically involve:
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Purity determination through HPLC or GC analysis
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Identity confirmation through spectroscopic methods (NMR, MS, IR)
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Elemental analysis to confirm composition
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Melting point determination for solid-state characterization
Commercial suppliers typically provide certificates of analysis documenting these quality parameters for each batch of the compound.
Comparison with Structurally Related Compounds
Structural Analogs and Derivatives
Several compounds share structural similarities with 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde, as presented in Table 4.
Compound | CAS Number | Structural Difference |
---|---|---|
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid | 956786-66-6 | Carboxylic acid group instead of aldehyde |
3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid | N/A | Lacks methoxy group; has carboxylic acid instead of aldehyde |
4-methoxybenzaldehyde | N/A | Lacks pyrazole substituent; simpler structure |
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